molecular formula C20H14AsI B14735940 Iodo(dinaphthalen-1-yl)arsane CAS No. 6301-57-1

Iodo(dinaphthalen-1-yl)arsane

Cat. No.: B14735940
CAS No.: 6301-57-1
M. Wt: 456.1 g/mol
InChI Key: IJUIIDCJIWXJCE-UHFFFAOYSA-N
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Description

Iodo(dinaphthalen-1-yl)arsane is an organoarsenic compound featuring two naphthalene rings bonded to an arsenic atom, which is further substituted with an iodine atom. Its structure combines aromatic naphthalene moieties with a central arsenic-iodine bond, imparting unique electronic and steric properties.

Properties

CAS No.

6301-57-1

Molecular Formula

C20H14AsI

Molecular Weight

456.1 g/mol

IUPAC Name

iodo(dinaphthalen-1-yl)arsane

InChI

InChI=1S/C20H14AsI/c22-21(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

IJUIIDCJIWXJCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[As](C3=CC=CC4=CC=CC=C43)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of iodo(dinaphthalen-1-yl)arsane typically involves the iodination of dinaphthalen-1-ylarsane. One common method is the ipsoiododecarboxylation of aromatic carboxylic acids using reagents such as succinimide (NIS) as the iodine source . This process can be controlled through reaction conditions to provide high yields of the desired iodinated product.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using palladium-catalyzed reactions. These methods are efficient and can be scaled up to produce significant quantities of the compound .

Mechanism of Action

The mechanism of action of iodo(dinaphthalen-1-yl)arsane involves its interaction with molecular targets through its iodine and arsenic atoms. These interactions can lead to various chemical transformations, including oxidation and substitution reactions. The compound’s effects are mediated by its ability to form stable complexes with other molecules, influencing their reactivity and stability .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Aromatic Iodo Compounds

Iodo-substituted aromatic compounds, such as those observed in chickpea beverages (aliphatic iodo compounds), exhibit characteristic C-I stretching vibrations in the 500–600 cm⁻¹ range via FTIR spectroscopy . For Iodo(dinaphthalen-1-yl)arsane, the arsenic-iodine bond is expected to show distinct IR peaks, though specific data is absent. Comparatively, aliphatic iodo compounds in chickpeas demonstrate stability under ultrasonication, suggesting that aromatic iodo analogs like this compound may also exhibit resilience under harsh conditions .

Naphthalene-Based Arsenic Compounds

  • 2,2′-Dimethoxy-1,1′-binaphthalene (CAS 35294-28-1):

    • Molecular Formula : C₂₂H₁₈O₂
    • Molecular Weight : 314.37 g/mol
    • Substituents : Methoxy groups at the 2- and 2′-positions .
    • Properties : Higher symmetry and lower steric hindrance compared to this compound due to smaller methoxy substituents. Melting points range from 198–202°C .
  • This compound :

    • Expected Molecular Formula : C₂₀H₁₄AsI (hypothetical)
    • Substituents : Bulky iodine and arsenic atoms, likely reducing solubility in polar solvents but enhancing lipophilicity.
Table 1: Structural Comparison of Naphthalene Derivatives
Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
2,2′-Dimethoxy-1,1′-binaphthalene C₂₂H₁₈O₂ Methoxy 314.37 High symmetry, mp 198–202°C
This compound (hypothetical) C₂₀H₁₄AsI Iodo, Arsenic ~428.07 (calculated) Expected low solubility, high stability

Arsenic-Iodine Bond Stability

Mercury-iodo compounds (e.g., Mercury, iodo(trifluoromethyl)-, CAS 421-11-4) highlight the stability of metal-iodine bonds in organometallic systems . While arsenic-iodine bonds are less studied, their covalent nature likely confers thermal stability, similar to mercury analogs but with lower toxicity compared to mercury compounds.

Key Research Findings and Gaps

  • Synthetic Methods: While naphthalene derivatives like 1-(1-hydroxynaphthalen-2-yl)-3-(furan-2-yl)prop-2-en-1-one are synthesized using KOH/ethanol , arsenic-iodine compounds may require specialized ligands or catalysts due to arsenic’s reactivity.
  • Spectroscopic Data : FTIR and NMR data for similar compounds (e.g., C=O at 1650 cm⁻¹, OH at 3412 cm⁻¹ ) provide benchmarks for future characterization of this compound.
  • Toxicity and Handling : Arsenic compounds require stringent safety protocols, as highlighted in SDS documents for naphthalene derivatives .

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